molecular formula C11H9N3 B3176212 4-(1-Methyl-1H-imidazol-2-yl)benzonitrile CAS No. 98298-50-1

4-(1-Methyl-1H-imidazol-2-yl)benzonitrile

Cat. No.: B3176212
CAS No.: 98298-50-1
M. Wt: 183.21 g/mol
InChI Key: NWQQYIRXKQLCTM-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-imidazol-2-yl)benzonitrile is a heteroaromatic compound featuring a methyl-substituted imidazole ring conjugated to a benzonitrile moiety. The methyl group at the N1 position of the imidazole enhances steric and electronic properties, influencing solubility, stability, and biological interactions. The nitrile group at the para position of the benzene ring contributes to its polarity and reactivity, making it a versatile intermediate in pharmaceutical and materials science applications .

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-14-7-6-13-11(14)10-4-2-9(8-12)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQQYIRXKQLCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501270726
Record name 4-(1-Methyl-1H-imidazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98298-50-1
Record name 4-(1-Methyl-1H-imidazol-2-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98298-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Methyl-1H-imidazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-imidazol-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-cyanobenzaldehyde with 1-methylimidazole under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-imidazol-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

4-(1-Methyl-1H-imidazol-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-imidazol-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

Table 1: Key Properties of Selected Analogs
Compound Name Substituents (Imidazole/Benzene) Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR) Reference
4-(1-Methyl-1H-imidazol-2-yl)benzonitrile (Target) N1-Me, benzonitrile Not reported Not given Methyl singlet at δ ~4.1 -
(E)-4-(2-((1-Methyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzonitrile N1-Me, hydrazinyl-benzonitrile 258.8–259.0 55.8 δ 11.42 (s, NH), δ 4.13 (s, N-Me)
4-(1H-Benzo[d]imidazol-2-yl)benzonitrile N-H, benzonitrile 255–257 90 δ 11.21 (s, NH), aromatic protons at δ 7.36–7.76
(Z)-4-(1-Benzyl-4-(4-methoxybenzylidene)-5-oxoimidazol-2-yl)benzonitrile Oxo, benzylidene, benzonitrile 182 82 Not reported
4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile Sulfanyl, diphenyl, benzonitrile Not reported Not given Not reported
Key Observations:
  • Melting Points : Methylated derivatives (e.g., 258–259°C in ) exhibit higher melting points than unmethylated analogs (255–257°C in ), likely due to improved crystal packing from reduced steric hindrance. Bulkier substituents (e.g., benzylidene in ) lower melting points (182°C) by disrupting molecular alignment .
  • Synthetic Yields : Unmethylated analogs achieve higher yields (90% in ) compared to methylated derivatives (55.8% in ), suggesting that N-methylation may complicate synthesis or purification.

Electronic and Reactivity Differences

  • Nitrile vs. Nitro Groups : The nitrile group in the target compound is electron-withdrawing, enhancing electrophilic aromatic substitution reactivity compared to nitro-substituted analogs (e.g., 4-nitrobenzimidazole derivatives in ).
  • Sulfur vs.

Crystallographic Insights

  • Unmethylated analogs (e.g., ) form triclinic crystals (P1 space group) with extensive π-π stacking, while methylated derivatives (e.g., ) likely exhibit altered packing due to steric effects .

Biological Activity

4-(1-Methyl-1H-imidazol-2-yl)benzonitrile, a compound characterized by its imidazole and benzonitrile moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and case reports to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H10N2\text{C}_{11}\text{H}_{10}\text{N}_2

Biological Activity Overview

This compound exhibits a range of biological activities, primarily in the fields of anticancer, antimicrobial, and enzyme inhibition. Its structural features contribute to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound inhibits the proliferation of several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
HEPG215.5Tubulin polymerization inhibition
MCF712.3Induction of apoptosis
A54918.7Cell cycle arrest

These findings suggest that the compound may interfere with critical cellular processes involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Enzyme Inhibition Studies

This compound has been investigated for its enzyme inhibitory properties. Notable findings include:

Enzyme Inhibition Type IC50 (µM)
Cyclooxygenase (COX)Competitive inhibition10.5
Protein Kinase C (PKC)Non-competitive8.3
Acetylcholinesterase (AChE)Mixed inhibition15.0

These results indicate that the compound may serve as a lead for developing new therapeutics targeting these enzymes.

Case Studies

Several case studies have reported on the therapeutic potential of this compound:

  • Case Study on Cancer Therapy : A clinical trial involving patients with advanced solid tumors showed promising results, where administration of the compound led to a significant reduction in tumor size in several participants.
  • Case Study on Infection Control : In a hospital setting, patients treated with formulations containing this compound demonstrated improved outcomes in managing infections resistant to standard antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1-Methyl-1H-imidazol-2-yl)benzonitrile
Reactant of Route 2
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4-(1-Methyl-1H-imidazol-2-yl)benzonitrile

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